ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including potential antileishmanial and antimalarial properties . The structure of this compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by reacting a suitable thieno compound with hydrazine hydrate in ethanol . The resulting intermediate is then subjected to further reactions to introduce the m-tolyl group and the ethyl 2-oxoacetate moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its pharmacological properties suggest potential therapeutic applications in treating parasitic infections.
Mechanism of Action
The mechanism by which ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate exerts its effects involves interaction with specific molecular targets. For instance, its antileishmanial activity is believed to be due to its ability to inhibit key enzymes in the parasite’s metabolic pathways. The compound may also interfere with the parasite’s DNA replication and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate can be compared with other thieno[3,4-c]pyrazole derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Thiazolidine derivatives: Known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and reactivity patterns.
Properties
IUPAC Name |
ethyl 2-[[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-3-24-16(21)15(20)17-14-12-8-25(22,23)9-13(12)18-19(14)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVWITICCBSJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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